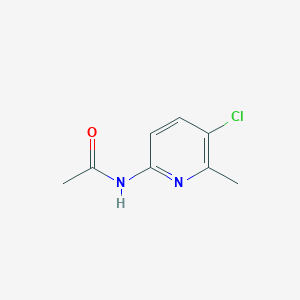
N-(5-Chloro-6-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide and related compounds often involves multi-step chemical processes. For example, derivatives of this compound have been synthesized using a two-step sequence from 2-chloro-6-methylpyridine-3-carbonitrile, involving the formation of vinylogous urea derivatives and subsequent reaction with aryl isocyanates (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of N-(5-Chloro-6-methylpyridin-2-yl)acetamide derivatives has been explored through various analytical methods. Copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands demonstrate how the introduction of steric hindrance by substituents can affect coordination geometry (Smolentsev, 2017).
Chemical Reactions and Properties
Chemical reactions involving N-(5-Chloro-6-methylpyridin-2-yl)acetamide derivatives can be diverse. For instance, their oxidation reactivity has been studied, showing different products depending on the oxidants and conditions (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties such as molecular structure, hydrogen bonding, and crystalline state of acetamide derivatives, including those similar to N-(5-Chloro-6-methylpyridin-2-yl)acetamide, have been investigated through techniques like electron diffraction and X-ray crystallography (Kimura & Aoki, 1953).
Applications De Recherche Scientifique
Oxidation Reactivity Channels
Research by Pailloux et al. (2007) on derivatives of 2-(pyridin-2-yl)-N,N-diphenylacetamide, including 2-(6-methylpyridin-2-yl)-N,N-diphenyl-acetamide, has shown the versatility of these compounds in synthetic organic chemistry. Their study focused on the oxidation reactivity of these compounds using different oxidants. This research provides insights into the synthetic routes and chemical reactivity of pyridine-substituted acetamides, opening avenues for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Pailloux et al., 2007).
Coordination Chemistry and Chelating Properties
Smolentsev (2017) investigated the coordination chemistry of copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands. The study highlighted the ligands' excellent chelating properties and how electron-donating substituents, such as alkyl groups, affect their coordination behavior. This research contributes to our understanding of ligand design for metal coordination complexes, with implications for catalysis, material science, and environmental chemistry (Smolentsev, 2017).
Synthetic Pathways and Intermediates
Kobayashi et al. (2007) described a two-step synthesis of (Z)-2-[2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamide derivatives from 2-chloro-6-methylpyridine-3-carbonitrile. This work illustrates the synthetic versatility of pyridine derivatives, providing valuable methodologies for the synthesis of complex nitrogen-containing heterocycles that could find applications in drug discovery and development (Kobayashi et al., 2007).
Anticancer and Antimicrobial Activities
The development of new therapeutic agents is another area of application for compounds related to N-(5-Chloro-6-methylpyridin-2-yl)acetamide. Research into derivatives of 5-methyl-4-phenyl thiazole as anticancer agents (Evren et al., 2019) and antimicrobial nano-materials derived from benzothiazol-2-yl acetamide (Mokhtari & Pourabdollah, 2013) highlights the potential of these compounds in medicinal chemistry. These studies explore the structural modification of pyridine derivatives to enhance their biological activities, offering new opportunities for the development of drugs with improved efficacy and selectivity (Evren et al., 2019); (Mokhtari & Pourabdollah, 2013).
Propriétés
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCLJXNLLFOFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576141 |
Source


|
| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
CAS RN |
160115-16-2 |
Source


|
| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)
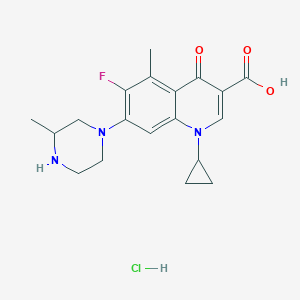
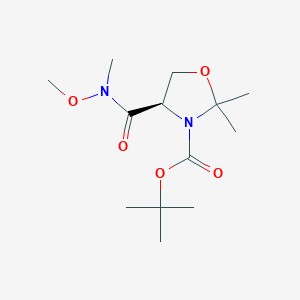
![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)


![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)
![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)

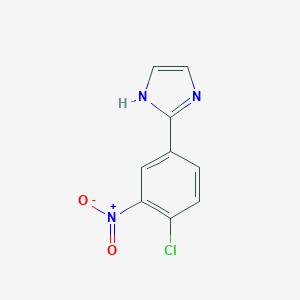
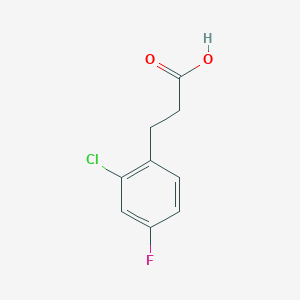
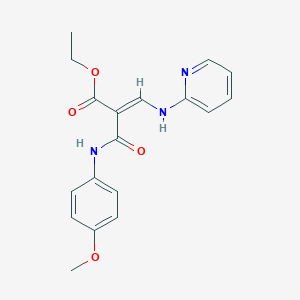
![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)
